
3,3'-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are cyclic acetals derived from carbonyl compounds and diols. This particular compound features a propene bridge connecting two oxolane-2,5-dione rings, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as toluenesulfonic acid or zirconium tetrachloride (ZrCl4) are commonly employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) involves its ability to form stable cyclic structures, which can interact with various molecular targets. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring structure.
1,3-Dioxolanes: Compounds with a five-membered ring structure, similar to the target compound.
Uniqueness
3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is unique due to its propene bridge connecting two oxolane-2,5-dione rings. This structure imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .
Eigenschaften
CAS-Nummer |
65838-00-8 |
|---|---|
Molekularformel |
C11H10O6 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
3-[3-(2,5-dioxooxolan-3-yl)prop-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C11H10O6/c12-8-4-6(10(14)16-8)2-1-3-7-5-9(13)17-11(7)15/h1-2,6-7H,3-5H2 |
InChI-Schlüssel |
YQOCEZJDYYSSTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1=O)CC=CC2CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



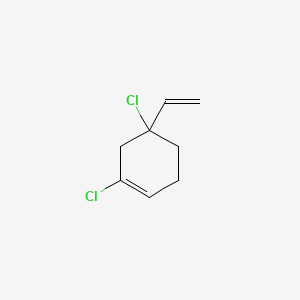
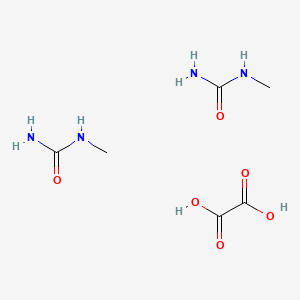
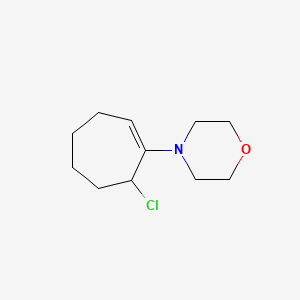
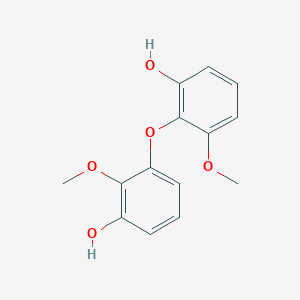
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
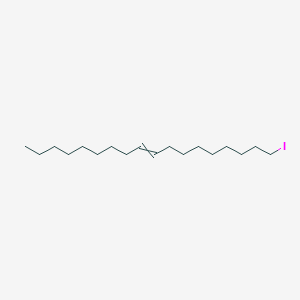
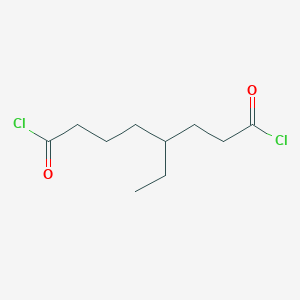
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
